molecular formula C15H25ClN2O B585069 Trimecaine-d10 Hydrochloride CAS No. 1346603-63-1

Trimecaine-d10 Hydrochloride

Cat. No.: B585069
CAS No.: 1346603-63-1
M. Wt: 294.88 g/mol
InChI Key: KOOGJYYOMPUGCW-JFIZAEKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimecaine-d10 Hydrochloride: is a deuterated form of trimecaine hydrochloride, which is an organic compound used primarily as a local anesthetic and antiarrhythmic agent. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of trimecaine due to its stable isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trimecaine-d10 Hydrochloride involves several steps:

    Starting Material: The synthesis begins with the preparation of deuterated mesidine (2,4,6-trimethylphenylamine-d9).

    Acylation: The deuterated mesidine is reacted with chloroacetyl chloride to form deuterated chloroacetmesidide.

    Amination: The deuterated chloroacetmesidide is then treated with diethylamine to yield deuterated diethylaminoacetmesidide.

    Hydrochloride Formation: Finally, the deuterated diethylaminoacetmesidide is converted to this compound by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar steps but is optimized for large-scale synthesis. The process involves:

    Continuous Flow Reactors: Using continuous flow reactors to ensure consistent reaction conditions and high yield.

    Solvent Recovery: Implementing solvent recovery systems to minimize waste and reduce production costs.

    Purification: Employing crystallization and recrystallization techniques to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Trimecaine-d10 Hydrochloride can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

Chemistry:

    Isotopic Labeling Studies: Used to study the metabolic pathways and pharmacokinetics of trimecaine.

    Analytical Chemistry: Employed as an internal standard in mass spectrometry.

Biology:

    Cellular Studies: Used to investigate the effects of local anesthetics on cellular ion channels and membrane permeability.

Medicine:

    Pharmacokinetics: Helps in understanding the distribution, metabolism, and excretion of trimecaine in the body.

    Drug Development: Aids in the development of new anesthetic drugs with improved efficacy and safety profiles.

Industry:

    Quality Control: Used in the quality control of pharmaceutical formulations containing trimecaine.

Mechanism of Action

Mechanism: Trimecaine-d10 Hydrochloride, like its non-deuterated counterpart, works by decreasing the permeability of the neuronal cell membrane to sodium ions. This action inhibits the initiation and conduction of nerve impulses, leading to a local anesthetic effect.

Molecular Targets and Pathways:

    Sodium Channels: The primary target is the voltage-gated sodium channels on the neuronal cell membrane.

    Pathways: The inhibition of sodium influx prevents depolarization and propagation of action potentials, resulting in anesthesia.

Comparison with Similar Compounds

    Lidocaine Hydrochloride: Another widely used local anesthetic with a similar mechanism of action.

    Bupivacaine Hydrochloride: A longer-acting local anesthetic used in various surgical procedures.

    Mepivacaine Hydrochloride: Similar to trimecaine but with a slightly different pharmacokinetic profile.

Uniqueness:

    Deuteration: The deuterated form, Trimecaine-d10 Hydrochloride, offers unique advantages in research due to its stable isotopic labeling, which allows for precise tracking in metabolic studies.

    Pharmacokinetics: The deuterated compound may exhibit slightly different pharmacokinetic properties, providing insights into the metabolism and excretion of trimecaine.

Properties

CAS No.

1346603-63-1

Molecular Formula

C15H25ClN2O

Molecular Weight

294.88 g/mol

IUPAC Name

2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-N-(2,4,6-trimethylphenyl)acetamide;hydrochloride

InChI

InChI=1S/C15H24N2O.ClH/c1-6-17(7-2)10-14(18)16-15-12(4)8-11(3)9-13(15)5;/h8-9H,6-7,10H2,1-5H3,(H,16,18);1H/i1D3,2D3,6D2,7D2;

InChI Key

KOOGJYYOMPUGCW-JFIZAEKHSA-N

SMILES

CCN(CC)CC(=O)NC1=C(C=C(C=C1C)C)C.Cl

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(CC(=O)NC1=C(C=C(C=C1C)C)C)C([2H])([2H])C([2H])([2H])[2H].Cl

Canonical SMILES

CCN(CC)CC(=O)NC1=C(C=C(C=C1C)C)C.Cl

Synonyms

2-[(Diethyl-d6)amino]-N-(2,4,6-trimethylphenyl)acetamide Hydrochloride;  2-[(Diethyl-d10)amino]-2’,4’,6’-trimethylacetanilide Monohydrochloride;  Mesocain-d10;  Mesocaine-d10;  Trimekain-d10 Hydrochloride; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.